molecular formula C13H11ClN2O2 B510655 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid CAS No. 878714-48-8

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid

Cat. No.: B510655
CAS No.: 878714-48-8
M. Wt: 262.69g/mol
InChI Key: SKPCOLSGCUJYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 g/mol . This compound is characterized by the presence of a chloro-substituted benzoic acid moiety linked to a pyridin-2-ylmethyl group through an amino linkage. It is primarily used in proteomics research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-(aminomethyl)pyridine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.

    Procedure: The 4-chlorobenzoic acid is activated by the coupling agent, forming an intermediate that reacts with 2-(aminomethyl)pyridine to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene ring.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and pyridine moieties can participate in hydrophobic and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid: Characterized by the presence of a chloro group and a pyridine moiety.

    4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid: Similar structure but with the pyridine ring attached at a different position.

    4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid: Another isomer with the pyridine ring attached at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chloro and pyridine groups can significantly affect the compound’s chemical properties and biological activity.

Properties

IUPAC Name

4-chloro-3-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-5-4-9(13(17)18)7-12(11)16-8-10-3-1-2-6-15-10/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPCOLSGCUJYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.